molecular formula C5H4N6O2 B15246609 4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide

4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide

Cat. No.: B15246609
M. Wt: 180.12 g/mol
InChI Key: RZNKGKNRSRYSHS-UHFFFAOYSA-N
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Description

4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide is a heterocyclic compound that belongs to the class of imidazotriazines. This compound is characterized by its unique structure, which includes an imidazole ring fused with a triazine ring. The presence of both nitrogen and oxygen atoms in its structure contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-imidazole-4-carboxamide with cyanogen bromide, followed by cyclization in the presence of a base . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazotriazine derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
  • 4,5-Dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives

Comparison: Compared to similar compounds, 4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide exhibits unique properties due to its specific ring structure and functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C5H4N6O2

Molecular Weight

180.12 g/mol

IUPAC Name

4-oxo-5H-imidazo[4,5-d]triazine-3-carboxamide

InChI

InChI=1S/C5H4N6O2/c6-5(13)11-4(12)2-3(9-10-11)8-1-7-2/h1H,(H2,6,13)(H,7,8)

InChI Key

RZNKGKNRSRYSHS-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=O)N(N=N2)C(=O)N

Origin of Product

United States

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